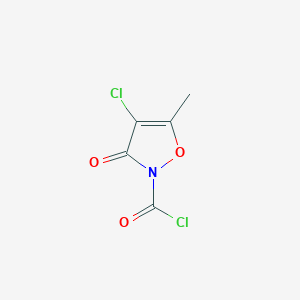
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a methyl group, and a carbonyl chloride functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with thionyl chloride, followed by cyclization with hydroxylamine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reagent purity to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Aqueous acid or base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Hydrolysis: Formation of 4-chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carboxylic acid.
Reduction: Formation of 4-chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-methanol or amine derivatives.
Applications De Recherche Scientifique
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and carbonyl chloride groups can facilitate binding to target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- 5-Methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- 4-Chloro-5-methyl-1,2-oxazole-2(3H)-carbonyl chloride
Uniqueness
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chloro and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
60908-30-7 |
|---|---|
Formule moléculaire |
C5H3Cl2NO3 |
Poids moléculaire |
195.98 g/mol |
Nom IUPAC |
4-chloro-5-methyl-3-oxo-1,2-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H3Cl2NO3/c1-2-3(6)4(9)8(11-2)5(7)10/h1H3 |
Clé InChI |
XDCZPVWSTVXUGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(O1)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















